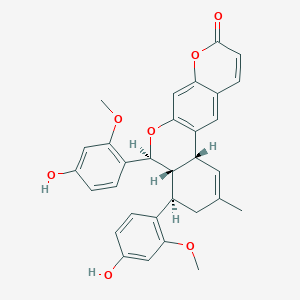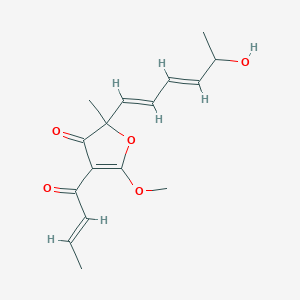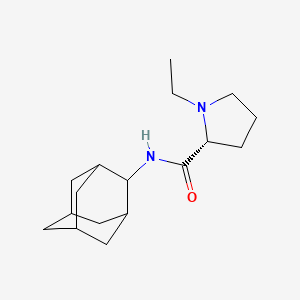![molecular formula C21H26ClFN4O2 B10852528 2-[(4-chloropyrazol-1-yl)methyl]-3-(5-fluorospiro[1H-2-benzofuran-3,4'-piperidine]-1'-yl)-N,N-dimethylpropanamide](/img/structure/B10852528.png)
2-[(4-chloropyrazol-1-yl)methyl]-3-(5-fluorospiro[1H-2-benzofuran-3,4'-piperidine]-1'-yl)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-454583 involves multiple steps, starting from commercially available starting materials. The exact synthetic route and reaction conditions are proprietary to Pfizer and are not publicly disclosed. general synthetic methods for similar compounds often involve the formation of key intermediates through a series of reactions such as nucleophilic substitution, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for PF-454583 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
PF-454583 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of PF-454583 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PF-454583 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of ORL1 antagonists and their interactions with other molecules.
Biology: PF-454583 is used to investigate the role of ORL1 receptors in various biological processes, including pain modulation and neuroprotection.
Industry: PF-454583 can be used in the development of new pharmaceuticals targeting ORL1 receptors.
Mechanism of Action
PF-454583 exerts its effects by binding to the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin receptor. This binding causes a conformational change in the receptor, triggering signaling pathways involving guanine nucleotide-binding proteins (G proteins). These pathways modulate the activity of downstream effectors, ultimately leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
PF-06456384: Another ORL1 antagonist developed by Pfizer, used in similar therapeutic areas.
PF-04531083: Investigated for the treatment of pain and chronic pain, with a similar mechanism of action involving ORL1 receptors.
Uniqueness of PF-454583
PF-454583 is unique in its specific binding affinity and selectivity for the ORL1 receptor, making it a valuable tool for studying the role of this receptor in various diseases.
Properties
Molecular Formula |
C21H26ClFN4O2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methyl]-3-(5-fluorospiro[1H-2-benzofuran-3,4'-piperidine]-1'-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C21H26ClFN4O2/c1-25(2)20(28)16(12-27-13-17(22)10-24-27)11-26-7-5-21(6-8-26)19-9-18(23)4-3-15(19)14-29-21/h3-4,9-10,13,16H,5-8,11-12,14H2,1-2H3 |
InChI Key |
BVXVLXUGXQOMEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CN1CCC2(CC1)C3=C(CO2)C=CC(=C3)F)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)
![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)
![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)

![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10852486.png)
![[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea;hydrochloride](/img/structure/B10852491.png)

![2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole](/img/structure/B10852503.png)

![(1R,2S,6R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10852513.png)
![[(S)-1-[(S)-1-{(S)-2-Benzyloxy-1-[(S)-1-((R)-1-carbamoyl-ethylcarbamoyl)-2-(1H-indol-3-yl)-ethylcarbamoyl]-ethylcarbamoyl}-2-(4-benzyloxy-phenyl)-ethylcarbamoyl]-2-(1H-imidazol-4-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B10852517.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10852521.png)

